molecular formula C13H18FNO3 B3393444 tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate CAS No. 263409-78-5

tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate

Cat. No.: B3393444
CAS No.: 263409-78-5
M. Wt: 255.28 g/mol
InChI Key: JIHHLNQLKIXGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(4-fluorophenoxy)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine chain substituted with a 4-fluorophenoxy moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where Boc groups serve to protect amines during multi-step reactions.

Properties

IUPAC Name

tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHLNQLKIXGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl carbamate scaffold is highly modular, with variations arising from substituents on the ethyl chain or aromatic rings. Key structural analogs and their properties are summarized below:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight Key Features
tert-Butyl N-[2-(4-fluorophenoxy)ethyl]carbamate 4-Fluorophenoxy C₁₃H₁₈FNO₃ 267.29 g/mol Fluorine enhances electronegativity, influencing reactivity and solubility
tert-Butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate 4-Chloro-2-nitroaniline C₁₃H₁₇ClN₂O₄ 324.74 g/mol Electron-withdrawing groups (Cl, NO₂) increase stability
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate 5-Chloro-2-oxobenzimidazole C₁₄H₁₇ClN₂O₃ 308.75 g/mol Heterocyclic moiety enhances bioactivity
tert-Butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate 2,4-Difluorophenyl C₁₃H₁₈F₂N₂O₂ 284.29 g/mol Dual fluorine substituents improve metabolic stability
tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate 4-Fluorophenyl + bromoalkyl chain C₁₄H₁₈BrFNO₂ 354.20 g/mol Bromine introduces potential for cross-coupling reactions

Key Observations :

  • Heterocyclic Analogs : Benzimidazole-containing derivatives (e.g., ) exhibit enhanced biological activity, likely due to increased hydrogen-bonding capacity .

Comparative Yields :

  • tert-Butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate: 90% yield (LCMS [M-Boc+H]+ 260) .
  • tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate: 77% yield (LCMS [M-Boc+H]+ 212) .
  • N-Ada mantanyl series derivatives: 44–55% yield for Boc-protected intermediates .

The target compound’s synthesis is expected to align with these methods, with yields influenced by steric and electronic effects of the 4-fluorophenoxy group.

Stability and Reactivity

  • Acid-Labile Protection : The Boc group is cleaved under acidic conditions (e.g., HCl in ethyl acetate), a trait consistent across analogs .
  • Fluorine Effects: The 4-fluoro substituent increases oxidative stability compared to non-fluorinated analogs, as seen in derivatives like tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate .

Biological Activity

Tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate is a synthetic compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H23FN2O3
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 2097895-56-0

The compound features a tert-butyl group, which enhances stability, and a 4-fluorophenoxy group that contributes to its biological activity through various interactions with biological macromolecules.

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or enzymes.
  • Hydrophobic Interactions : The fluorophenoxyethyl moiety engages in hydrophobic interactions, which can modulate enzyme or receptor activity.

These interactions can lead to various biological effects, including modulation of enzyme activities and receptor signaling pathways.

Biological Activity and Applications

This compound has been studied for several biological activities:

  • Anticonvulsant Properties : Research indicates potential anticonvulsant effects, making it a candidate for neurological applications.
  • Enzyme Inhibition : It has shown promise in inhibiting certain enzymes, which could be relevant for treating conditions like cancer or metabolic disorders .
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cell function and disease progression.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundContains a tert-butyl group and a fluorinated phenoxy moietyExhibits potential anticonvulsant properties
Tert-butyl (2-(4-bromophenoxy)ethyl)carbamateSimilar structure but with bromine substitutionDifferent reactivity profile due to bromine
Tert-butyl (2-(4-chlorophenoxy)ethyl)carbamateChlorinated variantVaries in biological activity compared to fluorinated version

This table highlights the unique aspects of this compound compared to its analogs, emphasizing its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticonvulsant Activity : In vivo studies demonstrated that the compound significantly reduced seizure frequency in animal models, suggesting its potential as an anticonvulsant agent.
  • Enzyme Interaction Studies : In vitro assays indicated that the compound effectively inhibited specific enzymes involved in cancer cell proliferation, providing a basis for further research into its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.